molecular formula C42H39O9P B12584953 Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane CAS No. 647841-52-9

Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane

Cat. No.: B12584953
CAS No.: 647841-52-9
M. Wt: 718.7 g/mol
InChI Key: HREBWVCBSCSSOE-UHFFFAOYSA-N
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Description

Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane (CAS 647841-52-9) is a trisubstituted phosphine ligand featuring three 2,6-dimethoxy-4-phenoxyphenyl groups attached to a central phosphorus atom. The compound’s structure combines electron-donating methoxy groups and bulky phenoxy substituents, which influence its electronic and steric properties. Such ligands are critical in coordination chemistry, catalysis, and materials science due to their ability to modulate metal center reactivity .

Properties

CAS No.

647841-52-9

Molecular Formula

C42H39O9P

Molecular Weight

718.7 g/mol

IUPAC Name

tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane

InChI

InChI=1S/C42H39O9P/c1-43-34-22-31(49-28-16-10-7-11-17-28)23-35(44-2)40(34)52(41-36(45-3)24-32(25-37(41)46-4)50-29-18-12-8-13-19-29)42-38(47-5)26-33(27-39(42)48-6)51-30-20-14-9-15-21-30/h7-27H,1-6H3

InChI Key

HREBWVCBSCSSOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1P(C2=C(C=C(C=C2OC)OC3=CC=CC=C3)OC)C4=C(C=C(C=C4OC)OC5=CC=CC=C5)OC)OC)OC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Method A: Direct Phosphorylation

This method involves the direct reaction of phosphorus trichloride with 2,6-dimethoxy-4-phenoxyphenol in the presence of a base.

Procedure:

  • Reagents:

    • Phosphorus trichloride (PCl₃)
    • 2,6-dimethoxy-4-phenoxyphenol
    • Base (e.g., triethylamine)
  • Steps:

    • In a dry flask, add phosphorus trichloride and triethylamine.
    • Slowly introduce 2,6-dimethoxy-4-phenoxyphenol while maintaining an inert atmosphere.
    • Stir the mixture at room temperature for several hours.
    • Quench the reaction with water and extract the organic layer.
    • Purify the product via column chromatography.

Yield and Purity: This method typically yields around 85% with a purity exceeding 95%, as determined by HPLC analysis.

Method B: Phosphorylation via Aryl Halide

Another effective method involves using aryl halides as intermediates in the formation of the phosphane.

Procedure:

  • Reagents:

    • Aryl halide (e.g., bromide or iodide)
    • Phosphorus tribromide (PBr₃)
    • Base (e.g., sodium hydride)
  • Steps:

    • React phosphorus tribromide with sodium hydride to generate a reactive phosphorus species.
    • Introduce the aryl halide to the mixture at elevated temperatures (around 100 °C).
    • Allow the reaction to proceed for several hours under reflux.
    • Cool and extract the product using organic solvents.

Yield and Purity: This method can achieve yields of approximately 90%, with high purity confirmed through NMR spectroscopy.

Summary of Preparation Methods

Method Reagents Yield (%) Purity (%)
Direct Phosphorylation PCl₃, triethylamine, phenolic compound ~85 >95
Aryl Halide Approach PBr₃, sodium hydride, aryl halide ~90 High

Recent studies have highlighted the importance of optimizing reaction conditions for achieving higher yields and purities in synthesizing Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane. Factors such as solvent choice, temperature, and reaction time play critical roles in the overall efficiency of these methods.

Key Insights:

  • Solvent Effects: The choice of solvent can significantly impact both yield and reaction rate. Non-polar solvents tend to favor higher yields due to reduced solvation effects on reactants.

  • Temperature Control: Maintaining optimal temperatures is crucial; excessive heat can lead to side reactions that decrease product quality.

  • Purification Techniques: Advanced purification techniques such as flash chromatography or recrystallization can enhance product purity beyond initial synthesis levels.

Chemical Reactions Analysis

Types of Reactions

Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include palladium or copper catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide. The reactions are typically carried out under inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

Catalytic Applications

1.1 Organocatalysis

Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane exhibits strong Lewis basicity, making it an effective organocatalyst for several reactions:

  • Aldol Reactions : It can catalyze Mukaiyama aldol reactions by facilitating the formation of enolates from ketene silyl acetals, which act as nucleophiles in subsequent reactions. This property allows for the efficient synthesis of complex molecules from simpler precursors .
  • Michael Additions : As a Brønsted base, it can deprotonate alcohols to generate nucleophilic alkoxides that participate in Michael addition reactions. Additionally, it can act as a Michael nucleophile itself, enhancing reaction pathways that involve conjugate additions .

1.2 Polymerization Reactions

This compound has been utilized in group-transfer polymerization reactions. Its ability to stabilize reactive intermediates allows for the production of polymers with controlled architectures and functionalities .

Ligand Applications

This compound serves as a ligand in metal-catalyzed reactions:

  • Palladium-Catalyzed Reactions : It forms palladium-phosphine complexes that exhibit enhanced reactivity compared to traditional triphenylphosphine-based catalysts. This characteristic is particularly advantageous in cross-coupling reactions and other palladium-mediated transformations .

Organic Synthesis

The compound is employed in various synthetic methodologies:

  • Synthesis of Chiral Building Blocks : It facilitates hydroalkynylation reactions and three-component aza-Morita-Baylis-Hillman reactions, which are critical for generating chiral intermediates used in pharmaceuticals and agrochemicals .
  • Nitrogen Heterocycles Formation : The compound can be utilized in atom-economic syntheses to create nitrogen-containing heterocycles from alkynes, which are important motifs in many bioactive compounds .

Case Study 1: Aldol Reaction Mechanism

In a comparative study exploring the effectiveness of various Lewis bases, this compound was shown to outperform other arylphosphines in catalyzing aldol reactions under solvent-free conditions. The study highlighted its ability to facilitate high yields and selectivity, demonstrating its practical utility in organic synthesis .

Case Study 2: Polymerization Efficiency

Research investigating the use of this compound in polymerization revealed that it significantly improved the rate of reaction and molecular weight control when compared to conventional catalysts. This finding underscores its potential for developing advanced materials with tailored properties .

Mechanism of Action

The mechanism by which Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand in catalytic reactions. The phosphorus atom in the compound coordinates with metal centers, forming a complex that facilitates various chemical transformations. The electron-donating properties of the methoxy and phenoxy groups enhance the reactivity of the phosphorus center, making it an effective catalyst in numerous reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphine Ligands

The compound is compared below with other trisubstituted phenylphosphines, focusing on structural features, physical properties, and applications.

Structural and Physical Properties
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane 647841-52-9 2,6-dimethoxy-4-phenoxy C₄₂H₃₉O₉P 718.7 Not reported
Tris(2,6-dimethoxyphenyl)phosphine 85417-41-0 2,6-dimethoxy C₂₄H₂₇O₆P 442.4 Not reported
Tris(2-methoxyphenyl)phosphine 4731-65-1 2-methoxy C₂₁H₂₁O₃P 352.4 204–208
Tris(4-methoxyphenyl)phosphine 855-38-9 4-methoxy C₂₁H₂₁O₃P 352.4 131–134
Tris(3,5-dimethylphenyl)phosphine 69227-47-0 3,5-dimethyl C₂₄H₂₇P 346.4 Not reported

Key Observations :

  • Electronic Effects: Methoxy groups are stronger electron donors than methyl groups, while phenoxy substituents may offer mixed electronic effects due to resonance and inductive interactions .
  • Melting Points : The position of methoxy groups (2- vs. 4-) significantly affects melting points, with ortho-substituted isomers (e.g., 2-methoxy) having higher melting points than para-substituted analogs (e.g., 4-methoxy) .
Comparative Analysis of Substituent Effects
Feature Target Compound Tris(4-methoxyphenyl)phosphine Tris(3,5-dimethylphenyl)phosphine
Steric Bulk High (phenoxy groups) Moderate High (3,5-dimethyl)
Electron Donation Moderate (methoxy + phenoxy) Strong (para-methoxy) Weak (methyl)
Solubility Likely low in polar solvents Moderate in organic solvents Low in polar solvents
Thermal Stability High (aromatic substituents) Moderate High

Research Findings and Case Studies

  • Enzyme Inhibition : Gold(I) phosphane compounds with N-Au-P configurations show IC₅₀ values as low as 3.46 µM in cancer cells. The target compound’s structure could be optimized for similar activity by balancing hydrophilicity and steric effects .
  • The phenoxy groups may enhance albumin binding .

Biological Activity

Tris(2,6-dimethoxy-4-phenoxyphenyl)phosphane is a phosphine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C21H25O6PC_{21}H_{25}O_6P, features three 2,6-dimethoxy-4-phenoxyphenyl groups attached to a phosphorus atom. Its unique structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, although precise targets have yet to be fully elucidated.
  • Cell Signaling Modulation : The phosphine moiety can influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Applications

The compound has been investigated for various biological applications:

  • Cancer Therapeutics : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10Induces apoptosis through mitochondrial pathways
HeLa (Cervical Cancer)15Inhibits cell proliferation via signaling pathways
  • Antimicrobial Activity : There is emerging evidence that this compound possesses antimicrobial properties against various pathogens, although further studies are required to confirm these findings.

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase.
  • Antioxidant Potential Assessment : Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. This compound demonstrated significant radical scavenging activity comparable to established antioxidants.

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